molecular formula C20H13ClF4N2O2 B6547275 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 946278-35-9

1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547275
CAS No.: 946278-35-9
M. Wt: 424.8 g/mol
InChI Key: QLGHWSLRVPLCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 2-chloro-6-fluorophenylmethyl group at the N1 position and a 2-(trifluoromethyl)phenyl carboxamide moiety at the C3 position. The compound’s structure combines halogenated aromatic systems (chlorine and fluorine) and a trifluoromethyl group, which are common in medicinal chemistry for enhancing metabolic stability, lipophilicity, and target binding affinity.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N2O2/c21-15-5-3-6-16(22)13(15)11-27-10-12(8-9-18(27)28)19(29)26-17-7-2-1-4-14(17)20(23,24)25/h1-10H,11H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGHWSLRVPLCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Dihydropyridine ring
  • Substituents :
    • A 2-chloro-6-fluorophenyl group
    • A trifluoromethylphenyl group
    • A carboxamide functional group

This unique combination of substituents is hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Research suggests that the presence of fluorine and chlorine atoms enhances lipophilicity, facilitating better membrane permeability and receptor binding affinity .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related dihydropyridine compounds. For instance:

  • In Vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
  • Mechanism : The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Anticancer Activity

The dihydropyridine derivatives have been explored for their anticancer potential:

  • Cell Lines Tested : The compound showed cytotoxic effects on various cancer cell lines (e.g., MCF7, HCT116).
Cell LineIC50 (μM)
MCF74.18
HCT1161.18
PC31.38

These results indicate a promising role in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of the compound against biofilms formed by Staphylococcus aureus. The results indicated a substantial reduction in biofilm formation compared to control groups, highlighting its potential use in treating biofilm-associated infections .

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against a panel of cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural Analogues of Dihydropyridine Carboxamides

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Substituents (Position) Heterocycle Reference
Target Compound C₂₀H₁₃ClF₄N₂O₂ 2-Chloro-6-fluorophenylmethyl (N1), 2-(trifluoromethyl)phenyl (C3) Dihydropyridine -
1-[(2-Chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₂₁H₁₆ClFN₂O₂ 2-Chloro-6-fluorophenylmethyl (N1), 3-methylphenyl (C3) Dihydropyridine
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide C₂₀H₁₄ClF₃N₂O₂ 3-(Trifluoromethyl)benzyl (N1), phenyl (C3), chlorine (C5) Dihydropyridine
Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound and the analog from increases lipophilicity compared to the 3-methylphenyl group in ’s compound. This may enhance membrane permeability but reduce aqueous solubility .

The chlorine at C5 in ’s compound introduces steric and electronic effects absent in the target compound, which could influence binding specificity.

Pyridazine vs. Dihydropyridine Derivatives

Table 2: Heterocyclic Core Comparison

Compound Name Molecular Formula Substituents (Position) Heterocycle Reference
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide C₁₇H₁₂Cl₂F₃N₃O₂ 3-Chlorophenyl (N1), 4-chlorophenyl (C3), trifluoromethyl (C4) Pyridazine
Key Observations:

Heterocycle Impact: Pyridazine (a six-membered ring with two adjacent nitrogen atoms) in ’s compound offers distinct electronic and geometric properties compared to dihydropyridine. The pyridazine’s increased nitrogen content may enhance polarity and hydrogen-bonding capacity but reduce planarity, affecting π-π stacking interactions.

Substituent Synergy :

  • Both the target compound and ’s analog use trifluoromethyl groups, but their positions (C4 in pyridazine vs. C3 in dihydropyridine) alter steric and electronic environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.